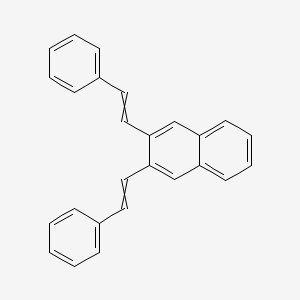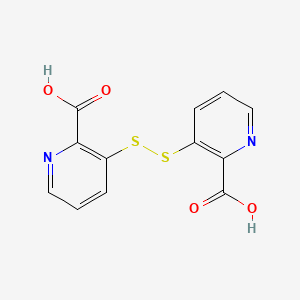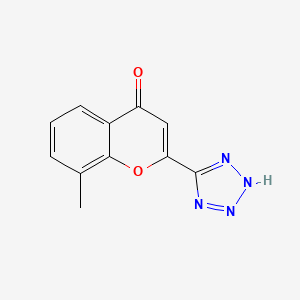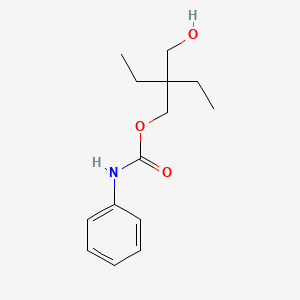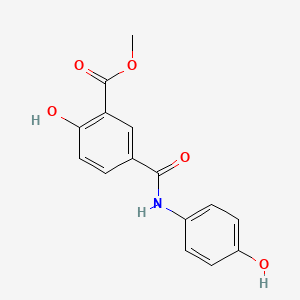
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy and amino groups, making it a versatile molecule in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester typically involves multi-step organic reactions One common method includes the esterification of 2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to optimize the reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial activity could be due to its interaction with microbial cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic acid: Similar in structure but lacks the 4-hydroxyphenylamino group.
Paracetamol: Contains a similar phenolic structure but differs in its functional groups.
Aspirin: Another derivative of benzoic acid with acetyl and hydroxy groups.
Uniqueness
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
25334-08-1 |
|---|---|
Fórmula molecular |
C15H13NO5 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-5-[(4-hydroxyphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H13NO5/c1-21-15(20)12-8-9(2-7-13(12)18)14(19)16-10-3-5-11(17)6-4-10/h2-8,17-18H,1H3,(H,16,19) |
Clave InChI |
MKVRAKQWRAGPSH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


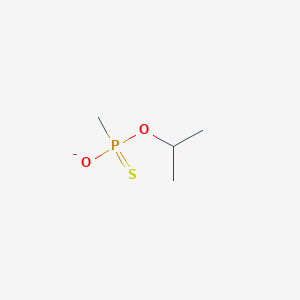
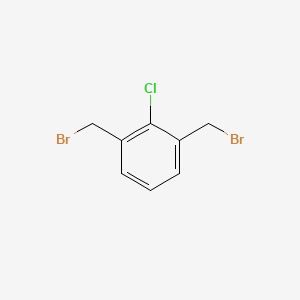
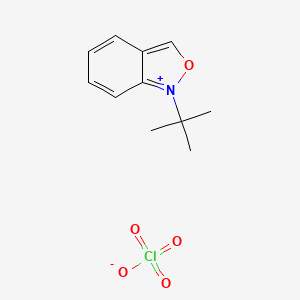
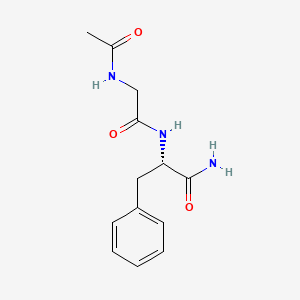
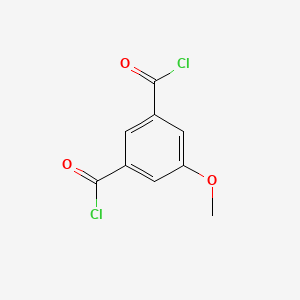
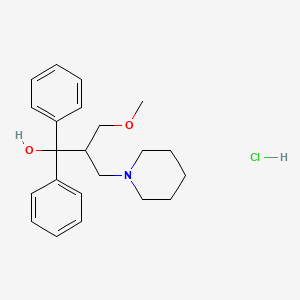
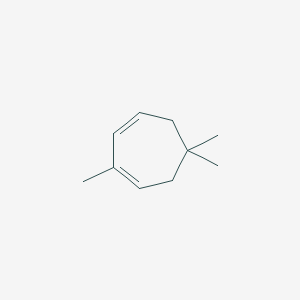
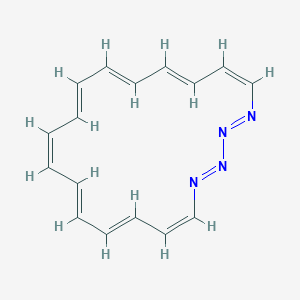
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
